molecular formula C7H17NO B14388888 5-Amino-5-methylhexan-2-ol CAS No. 88584-05-8

5-Amino-5-methylhexan-2-ol

Cat. No.: B14388888
CAS No.: 88584-05-8
M. Wt: 131.22 g/mol
InChI Key: KHAIUJDFVOWPRD-UHFFFAOYSA-N
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Description

5-Amino-5-methylhexan-2-ol is an aliphatic amino alcohol characterized by a hydroxyl group at position 2 and both an amino group and a methyl substituent at position 5 of a hexane backbone. Its molecular formula is C₇H₁₇NO, with a molecular weight of 131.22 g/mol.

Properties

CAS No.

88584-05-8

Molecular Formula

C7H17NO

Molecular Weight

131.22 g/mol

IUPAC Name

5-amino-5-methylhexan-2-ol

InChI

InChI=1S/C7H17NO/c1-6(9)4-5-7(2,3)8/h6,9H,4-5,8H2,1-3H3

InChI Key

KHAIUJDFVOWPRD-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(C)(C)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Amino-5-methylhexan-2-ol can be synthesized through several methods. One common approach involves the reaction of 5-methylhexan-2-one with ammonia or an amine under reducing conditions. The reaction typically requires a catalyst such as Raney nickel or palladium on carbon and is carried out under hydrogen gas at elevated temperatures and pressures .

Industrial Production Methods

In an industrial setting, the production of 5-Amino-5-methylhexan-2-ol may involve the catalytic hydrogenation of 5-methylhexan-2-one in the presence of ammonia. This process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

5-Amino-5-methylhexan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Acyl chlorides, alkyl halides

Major Products Formed

Scientific Research Applications

5-Amino-5-methylhexan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-5-methylhexan-2-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the hydroxyl group can participate in hydrogen bonding. These interactions can influence the compound’s activity in biochemical pathways, potentially affecting enzyme function and cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 2-Amino-5-methylhexane (CAS 28292-43-5)

  • Structure: A primary amine with a methyl group at position 5 and an amino group at position 2.
  • Molecular Formula : C₇H₁₇N | Molecular Weight : 115.22 g/mol.
  • Key Differences: Lacks a hydroxyl group, reducing polarity and hydrogen-bonding capacity. Higher hydrophobicity compared to 5-Amino-5-methylhexan-2-ol. Applications: Likely used as an intermediate in organic synthesis (e.g., alkylation reactions) .

Functional Analog: (3R)-3-Amino-5-methyl-2-oxo-hexan-1-ol Hydrochloride

  • Structure: Features a ketone (2-oxo) and a hydroxyl group, with amino and methyl groups at positions 3 and 5, respectively.
  • Molecular Formula: C₇H₁₄ClNO₂ | Molecular Weight: 191.65 g/mol.
  • Key Differences: The ketone group increases electrophilicity, enabling reactivity in nucleophilic addition reactions. Demonstrated as a metalloprotein aminopeptidase inhibitor, highlighting pharmaceutical relevance. Synthesized via enantioselective methods from 3-alkylglycerol, contrasting with the target compound’s simpler aliphatic backbone .

Alcohol Analog: 5-Hexen-2-ol (CAS 626-94-8)

  • Structure : Contains a hydroxyl group at position 2 and a terminal alkene at position 5.
  • Molecular Formula : C₆H₁₂O | Molecular Weight : 100.16 g/mol.
  • Key Differences: The alkene introduces reactivity toward oxidation and polymerization. Lower polarity due to the absence of an amino group. Applications: Potential use in fragrances or as a precursor in organic synthesis .

Heterocyclic Analog: (5-Methylthiazol-2-yl)amine

  • Structure: Aromatic thiazole ring with an amino group at position 2 and a methyl group at position 5.
  • Molecular Formula : C₄H₆N₂S | Molecular Weight : 114.17 g/mol.
  • Used as a pharmaceutical intermediate (e.g., related to Meloxicam impurities) .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Key Properties/Applications
5-Amino-5-methylhexan-2-ol C₇H₁₇NO 131.22 -NH₂, -OH, -CH₃ High polarity; potential drug intermediate
2-Amino-5-methylhexane C₇H₁₇N 115.22 -NH₂, -CH₃ Hydrophobic; organic synthesis
(3R)-3-Amino-5-methyl-2-oxo-hexan-1-ol HCl C₇H₁₄ClNO₂ 191.65 -NH₂, -OH, -CO, -CH₃ Enzyme inhibition; enantioselective synthesis
5-Hexen-2-ol C₆H₁₂O 100.16 -OH, C=C Oxidation-prone; fragrance industry
(5-Methylthiazol-2-yl)amine C₄H₆N₂S 114.17 Aromatic -NH₂, -CH₃ Pharmaceutical impurities; heterocyclic chemistry

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